molecular formula C6H11Br2NO3S B14404071 4-(1,2-Dibromoethanesulfonyl)morpholine CAS No. 87975-59-5

4-(1,2-Dibromoethanesulfonyl)morpholine

Cat. No.: B14404071
CAS No.: 87975-59-5
M. Wt: 337.03 g/mol
InChI Key: YXJKVIMKNQKXCT-UHFFFAOYSA-N
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Description

4-(1,2-Dibromoethanesulfonyl)morpholine is a chemical compound that features a morpholine ring substituted with a 1,2-dibromoethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-Dibromoethanesulfonyl)morpholine typically involves the reaction of morpholine with 1,2-dibromoethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(1,2-Dibromoethanesulfonyl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The dibromoethanesulfonyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of ethylsulfonyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Sulfonic acid derivatives are the major products.

    Reduction: Ethylsulfonyl derivatives are formed.

Scientific Research Applications

4-(1,2-Dibromoethanesulfonyl)morpholine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic sites on proteins.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(1,2-Dibromoethanesulfonyl)morpholine involves its ability to undergo nucleophilic substitution reactions. The dibromoethanesulfonyl group is highly reactive towards nucleophiles, allowing the compound to modify proteins and other biomolecules by forming covalent bonds. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit enzyme activity by modifying active site residues.

Comparison with Similar Compounds

  • 4-(1,2-Dibromoethanesulfonyl)piperidine
  • 4-(1,2-Dibromoethanesulfonyl)thiomorpholine
  • 4-(1,2-Dibromoethanesulfonyl)azepane

Comparison: 4-(1,2-Dibromoethanesulfonyl)morpholine is unique due to its morpholine ring, which imparts different chemical properties compared to similar compounds with different ring structures. The presence of the oxygen atom in the morpholine ring influences the compound’s reactivity and solubility, making it distinct from its piperidine, thiomorpholine, and azepane analogs.

Properties

CAS No.

87975-59-5

Molecular Formula

C6H11Br2NO3S

Molecular Weight

337.03 g/mol

IUPAC Name

4-(1,2-dibromoethylsulfonyl)morpholine

InChI

InChI=1S/C6H11Br2NO3S/c7-5-6(8)13(10,11)9-1-3-12-4-2-9/h6H,1-5H2

InChI Key

YXJKVIMKNQKXCT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C(CBr)Br

Origin of Product

United States

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